molecular formula C12H14N2 B038819 2-Allyl-3-methyl-1,2-dihydroquinoxaline CAS No. 113477-68-2

2-Allyl-3-methyl-1,2-dihydroquinoxaline

Cat. No.: B038819
CAS No.: 113477-68-2
M. Wt: 186.25 g/mol
InChI Key: GRENXCQIVBYLQT-UHFFFAOYSA-N
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Description

2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with an allyl group at the second position and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-methyl-1,2-dihydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-allylaniline with 3-methyl-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-3-methyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoxaline-2-ones, tetrahydroquinoxalines, and substituted quinoxalines .

Scientific Research Applications

2-Allyl-3-methyl-1,2-dihydroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-3-methyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but without the allyl and methyl groups.

    2-Methylquinoxaline: Similar structure but lacks the allyl group.

    3-Allylquinoxaline: Similar structure but lacks the methyl group.

Uniqueness: 2-Allyl-3-methyl-1,2-dihydroquinoxaline is unique due to the presence of both allyl and methyl groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. Its unique structure, characterized by an allyl group at the second position and a methyl group at the third position of the quinoxaline ring, contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to bind to various enzymes and receptors, inhibiting their activity and thereby disrupting critical cellular processes such as DNA replication and cell proliferation. This mechanism is particularly relevant in cancer biology, where the inhibition of enzymes involved in these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness as a potential candidate for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. For instance, it has been reported that derivatives of this compound can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that certain derivatives exhibit promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .

Study on Anticancer Properties

In a study evaluating the anticancer effects of synthesized quinoxaline derivatives, compounds derived from this compound were tested for their cytotoxicity against MCF-7 and HCT-116 cell lines. The most active compounds exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) . These findings underscore the potential of this compound in developing effective anticancer therapies.

Evaluation of VEGFR-2 Inhibition

Another study focused on the VEGFR-2 inhibitory activity of synthesized compounds related to this compound. Compounds demonstrated IC50 values ranging from 2.6 nM to 5.4 nM, indicating a potent inhibitory effect compared to the standard drug sorafenib (IC50 = 3.07 nM). This highlights the therapeutic potential of these derivatives in targeting angiogenesis in tumors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoxaline derivatives:

Compound NameStructure CharacteristicsNotable Biological Activity
Quinoxaline Basic quinoxaline structureLimited biological activity
2-Methylquinoxaline Methyl group at position twoModerate antimicrobial properties
3-Allylquinoxaline Allyl group at position threeEnhanced anticancer activity
2-Allyl-3-methyl... Allyl at position two, methyl at position threeSignificant antimicrobial & anticancer activity

The presence of both allyl and methyl groups in this compound enhances its biological activities compared to its analogs.

Properties

IUPAC Name

3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENXCQIVBYLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550773
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113477-68-2
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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